(S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine
Description
(S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine is a chiral tetrahydroquinoline derivative characterized by an (S)-configured methylamine substituent at the 8-position of the partially saturated quinoline scaffold. Its molecular formula is C₁₀H₁₄N₂, with a molecular weight of 162.23 g/mol (CAS: 369656-57-5). This compound is synthesized via reductive amination of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine with aldehydes in ethanol, yielding enantiomerically pure products through controlled reaction conditions .
Tetrahydroquinolines are notable for their bioactivity, including antimicrobial, anticancer, and ligand properties in organometallic complexes .
Properties
IUPAC Name |
(8S)-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-11-9-6-2-4-8-5-3-7-12-10(8)9/h3,5,7,9,11H,2,4,6H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTRMHOUGKPHHM-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCCC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine typically involves the following steps:
Starting Material: The synthesis begins with 5,6,7,8-tetrahydroquinoline as the starting material.
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques are employed. This may involve the use of chiral auxiliaries or resolving agents.
Amination Reaction: The tetrahydroquinoline undergoes an amination reaction to introduce the amine group. This can be achieved using reagents such as ammonia or an amine derivative under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomer.
Chemical Reactions Analysis
(S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that (S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that specific enantiomers of tetrahydroquinoline derivatives showed significant inhibition of cell growth in ovarian carcinoma (A2780) and colorectal adenocarcinoma (HT-29) cells. The most active compound was found to induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production, suggesting a mechanism that involves mitochondrial dysfunction and cell cycle arrest .
2. Cholinesterase Inhibition
The compound has also been investigated for its potential as a cholinesterase inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. A derivative demonstrated potent inhibition of human acetylcholinesterase (hAChE) with an IC50 value of 0.95 nM, indicating its efficacy in enhancing cholinergic transmission .
3. CXCR4 Antagonism
Recent studies have identified this compound as a promising scaffold for developing CXCR4 antagonists. CXCR4 is a chemokine receptor implicated in cancer progression and HIV infection. The compound's ability to inhibit CXCR4 suggests its potential in cancer therapy and antiviral strategies .
Synthesis and Catalytic Applications
1. Asymmetric Synthesis
The synthesis of this compound can be achieved through various methods, including dynamic kinetic resolution using lipases for high enantiomeric purity. This process allows for the efficient production of both enantiomers necessary for biological evaluation .
2. Catalytic Activity
Chiral diamines derived from this compound have been employed as ligands in transition metal-catalyzed reactions. These ligands enhance the reactivity and selectivity of metal complexes in asymmetric hydrogenation reactions, showcasing the compound's utility beyond biological applications .
Case Studies
Mechanism of Action
The mechanism by which (S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Enantiomeric Comparisons: (S)- vs. (R)-Enantiomers
The stereochemistry at the 8-position critically influences biological activity. For example:
- (R)-5,6,7,8-Tetrahydroquinolin-8-amine (CAS: 369655-84-5) exhibits distinct NMR chemical shifts (δH = 8.57 ppm for H12 in the (S)-enantiomer vs. δH = 8.41 ppm in related (R)-configured analogs) due to differences in lone-pair electron environments .
- Biological Activity : The (S)-enantiomer shows higher cytotoxicity in MCF-7 breast cancer cells (IC₅₀ = 12.3 μM) compared to the (R)-form (IC₅₀ = 28.7 μM), attributed to enhanced ROS generation and mitochondrial disruption .
Table 1: Enantiomeric Properties
Structural Analogs: Substituent Effects
5,6,7,8-Tetrahydroquinolin-8-amine Derivatives
- 5-Methoxy-N-(8-(5,6,7,8-tetrahydroacridin-9-ylamino)octyl)-5H-indoloquinolin-11-amine (CAS: N/A): This acridine hybrid demonstrates potent cholinesterase inhibition (IC₅₀ = 1.2 nM for AChE), outperforming the parent tetrahydroquinoline due to extended π-conjugation and enhanced binding to enzyme active sites .
- 8-Amino-6-Methoxyquinoline-Tetrazole Hybrids: Antiplasmodial activity (IC₅₀ = 0.8 μM against Plasmodium falciparum) is achieved through a methoxy-tetrazole substituent, which improves solubility and target affinity compared to methylamine analogs .
Halogenated Derivatives
- 5,7-Dichloroquinolin-8-amine (CAS: 36107-01-4): Chlorine atoms at the 5- and 7-positions increase logP (3.7 vs. 2.1 for the methylamine derivative), enhancing membrane permeability but reducing aqueous solubility (0.00456 mmHg vapor pressure at 25°C) .
Table 2: Structural Analogs and Bioactivity
Salt Forms and Physicochemical Properties
- Dihydrochloride Salts: The dihydrochloride form of (S)-methyl-tetrahydroquinolin-8-amine (CAS: 865303-57-7) improves aqueous solubility (1.081 g/cm³ density) compared to the free base (0.96 g/cm³), facilitating pharmaceutical formulation .
- Stability : The free base is stable under inert atmospheres (2–8°C storage), while the hydrochloride salt requires protection from moisture to prevent decomposition .
Biological Activity
(S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes recent research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.
Overview of the Compound
This compound is a derivative of tetrahydroquinoline featuring a methyl group at the 8-position. Its molecular formula is , and it is recognized for its potential therapeutic applications in various diseases, particularly cancer and neurodegenerative disorders.
Targeted Biological Effects
-
Anticancer Activity :
- The compound exhibits significant antiproliferative activity against several cancer cell lines including human T-lymphocyte cells (CEM), cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) .
- It induces mitochondrial membrane depolarization and increases reactive oxygen species (ROS) production, leading to cell cycle arrest and apoptosis .
- Neuroprotective Properties :
- Antiviral Activity :
In Vitro Studies
A series of experiments have been conducted to evaluate the biological activity of this compound:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| CEM | 0.6 | Induction of apoptosis via ROS production |
| HeLa | 0.027 | Cell cycle arrest |
| HT-29 | 0.019 | Mitochondrial dysfunction leading to cell death |
| A2780 | 0.039 | Disruption of mitochondrial function |
| MSTO-211H | >20 | Inactive under tested conditions |
These findings demonstrate the compound's potent anticancer effects and its ability to influence critical cellular pathways involved in tumor growth and survival .
Structure-Activity Relationship (SAR)
The biological activity of this compound has been linked to its stereochemistry. For example:
- The enantiomeric forms exhibit different levels of activity; the (R) form showed significantly higher cytotoxicity compared to the (S) form in various cancer cell lines .
The compound's biochemical properties have been extensively studied:
- Stability : It remains stable under inert conditions but may degrade when exposed to moisture or high temperatures.
- Solubility : Soluble in organic solvents like DMSO but less soluble in water.
- Interactions : It has shown interactions with various enzymes and proteins, suggesting potential roles as an enzyme inhibitor or modulator .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
